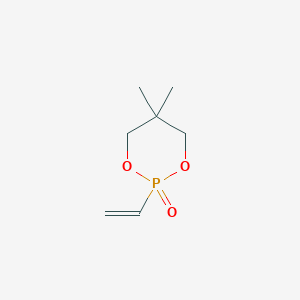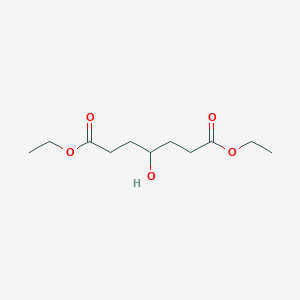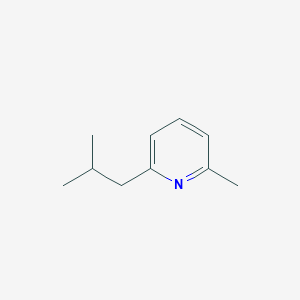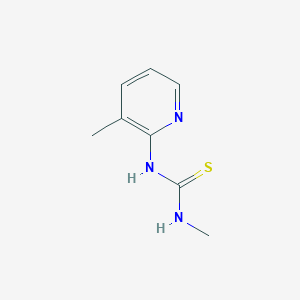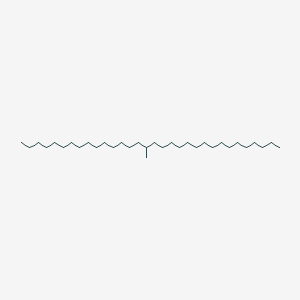
16-Methyldotriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Methyldotriacontane is a long-chain hydrocarbon with the molecular formula C33H68. It is a methyl-branched alkane, specifically a dotriacontane with a methyl group at the 16th carbon position. This compound is part of a class of hydrocarbons known for their presence in natural waxes and cuticular lipids of various organisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 16-Methyldotriacontane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a long-chain alkane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes. These processes are conducted under high pressure and temperature, using catalysts like nickel or platinum to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 16-Methyldotriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Although already a saturated hydrocarbon, further reduction can be achieved using strong reducing agents, though this is less common.
Substitution: Halogenation is a common substitution reaction, where halogens like chlorine or bromine replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: No significant products as it is already fully reduced.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
16-Methyldotriacontane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of long-chain hydrocarbons.
Biology: Studied for its role in the cuticular lipids of insects, contributing to their waterproofing and protection against pathogens.
Medicine: Investigated for its potential in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of synthetic waxes and lubricants.
Wirkmechanismus
The mechanism of action of 16-Methyldotriacontane is primarily physical rather than biochemical. As a hydrophobic molecule, it forms a barrier on surfaces, preventing water loss and microbial invasion. In biological systems, it integrates into lipid membranes, enhancing their stability and integrity.
Vergleich Mit ähnlichen Verbindungen
Dotriacontane (C32H66): A straight-chain alkane without methyl branching.
14-Methyldotriacontane (C33H68): A methyl-branched alkane with the methyl group at the 14th carbon position.
2-Methyldotriacontane (C33H68): A methyl-branched alkane with the methyl group at the 2nd carbon position.
Uniqueness: 16-Methyldotriacontane is unique due to its specific branching at the 16th carbon, which can influence its physical properties such as melting point and solubility compared to its straight-chain and differently branched counterparts.
Eigenschaften
CAS-Nummer |
58349-85-2 |
|---|---|
Molekularformel |
C33H68 |
Molekulargewicht |
464.9 g/mol |
IUPAC-Name |
16-methyldotriacontane |
InChI |
InChI=1S/C33H68/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-33(3)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h33H,4-32H2,1-3H3 |
InChI-Schlüssel |
RVEPSOSMXPLWFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


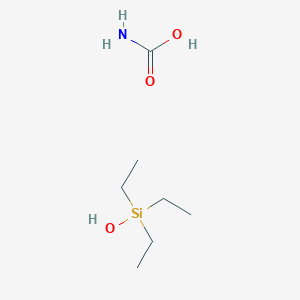
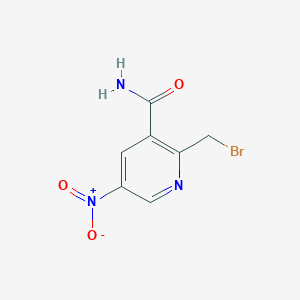
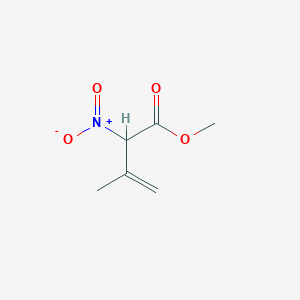
![1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane](/img/structure/B14610414.png)
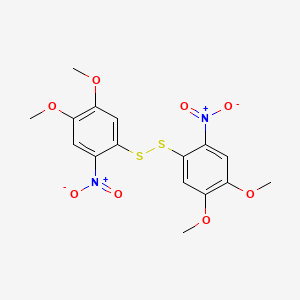
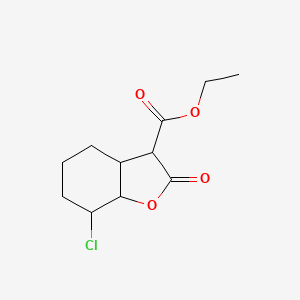
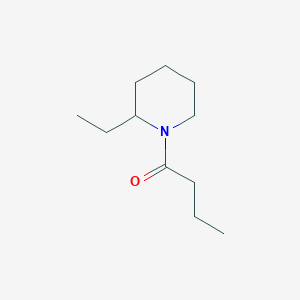

![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)

